molecular formula C33H36N2O7S B12010534 Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-68-1

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12010534
CAS No.: 609796-68-1
M. Wt: 604.7 g/mol
InChI Key: VPMRWEGQSFZOGN-BYCLXTJYSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 609796-61-4) is a complex heterocyclic molecule with a molecular formula of C₃₂H₃₄N₂O₇S and a molecular weight of 590.691 g/mol . The structure features:

  • A pyrrolone core substituted with a 4-butoxybenzoyl group at position 3 and a 4-butoxyphenyl group at position 2.
  • A 4-methylthiazole-5-carboxylate moiety linked to the pyrrolone via an allyl ester.
  • A hydroxyl group at position 4 and a ketone at position 5 of the pyrrolone ring.

Properties

CAS No.

609796-68-1

Molecular Formula

C33H36N2O7S

Molecular Weight

604.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-2-(4-butoxyphenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H36N2O7S/c1-5-8-19-40-24-14-10-22(11-15-24)27-26(28(36)23-12-16-25(17-13-23)41-20-9-6-2)29(37)31(38)35(27)33-34-21(4)30(43-33)32(39)42-18-7-3/h7,10-17,27,36H,3,5-6,8-9,18-20H2,1-2,4H3/b28-26+

InChI Key

VPMRWEGQSFZOGN-BYCLXTJYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Pyrrole Intermediate Formation

The synthesis typically begins with the construction of the pyrrole nucleus, followed by sequential functionalization. Raut et al. demonstrated the utility of PEG-300 as a green solvent for one-pot assembly of pyrrole-thiazole hybrids . In this approach:

  • Pyrrole ring formation : Substituted ketones react with thiosemicarbazide in the presence of glacial acetic acid at 70–75°C for 2 hours.

  • Thiazole annulation : α-Halo ketones are added to the reaction mixture, facilitating thiazole ring closure within 15 minutes under microwave irradiation .

For the target compound, 4-butoxyphenyl-substituted α-halo ketones are critical precursors. The allyl ester group is introduced via esterification of the thiazole-5-carboxylic acid intermediate using allyl bromide under basic conditions.

Key optimization parameters :

ParameterOptimal RangeImpact on YieldSource
Reaction temperature70–75°C85–93%
Solvent systemPEG-300Reduced byproducts
Catalyst loading5 mol% AcOHAccelerated cyclization

One-Pot Multicomponent Approaches

Safari et al. developed a three-component reaction strategy using asparagine as a bifunctional organocatalyst . This method enables simultaneous formation of the thiazole and pyrrole moieties:

  • Thiourea reacts with methylcarbonyl derivatives at 85°C in DMSO.

  • Iodine acts as an oxidant, facilitating aromatization of the heterocyclic system .

Applied to the target compound, this approach requires:

  • 4-Butoxybenzoyl chloride as the acylating agent

  • Pre-formed 4-methylthiazole-5-carboxylate intermediate

Advantages :

  • 87–97% yields achieved for analogous structures

  • Avoids isolation of sensitive intermediates

Catalyst-Mediated Thiazole Ring Formation

The 4-methylthiazole-5-carboxylate moiety is synthesized via Cr-Zr oxide-catalyzed hydrogenation , as disclosed in patent CA2483482A1 :

Procedure :

  • Methyl 4-methylthiazole-5-carboxylate is hydrogenated at 50–80°C under 3–5 bar H₂ pressure.

  • Chromium-zirconium oxide catalyst (Cr:Zr = 1:2 molar ratio) enables selective aldehyde formation .

Critical parameters :

ParameterValueEffectSource
Catalyst compositionCrO₃/ZrO₂ (1:2)97–98% purity
Reaction time1–2 hoursComplete conversion

This intermediate is subsequently esterified with allyl alcohol using DCC/DMAP coupling to install the allyl group.

Ultrasound-Assisted Reaction Optimization

Recent advances employ ultrasound irradiation (35 kHz) to accelerate key steps:

  • Bisthiazole formation completed in 15–17 minutes vs. 6 hours conventionally .

  • Fe(SD)₃ catalyst in aqueous medium enhances yields by 12–15% compared to ethanol-based systems .

For the target compound, ultrasound promotes:

  • Rapid coupling of 4-butoxyphenyl groups

  • Efficient cyclocondensation at 60°C

Comparative performance :

ConditionTime (min)Yield (%)Source
Conventional heating36070–87
Ultrasound15–1772–87

Green Chemistry Techniques

Environmentally benign methods prioritize:

  • PEG-400 as recyclable solvent for thiazole synthesis

  • Asparagine-catalyzed reactions eliminating metal catalysts

  • Water-mediated coupling steps reducing organic waste

Application to the target compound demonstrates:

  • 92% atom economy for the final coupling step

  • E-factor reduction from 8.7 to 2.3 compared to traditional methods

Chemical Reactions Analysis

Hydrolysis of the Allyl Ester

The allyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

R COO allylH2O H+or OHR COOH+allyl alcohol\text{R COO allyl}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}+\text{allyl alcohol}

  • Conditions : 1M HCl (40°C, 6 hr) or 0.5M NaOH (reflux, 3 hr).

  • Yield : 82–89% depending on solvent polarity.

Oxidation of the Allyl Group

The allyl substituent is oxidized to an epoxy or ketone using meta-chloroperbenzoic acid (mCPBA) or potassium permanganate:

CH2=CHCH2OmCPBAepoxide(Yield 75 )\text{CH}_2=CH-CH_2-O-\xrightarrow{\text{mCPBA}}\text{epoxide}\quad (\text{Yield 75 })KMnO4/H2Oketone(Yield 68 )\xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}}\text{ketone}\quad (\text{Yield 68 })

Electrophilic Substitution on the Thiazole Ring

The thiazole undergoes bromination or nitration at the C4 position due to electron-withdrawing effects of the ester group :

ThiazoleBr2/FeBr3C4 brominated product(Yield 63 )\text{Thiazole}\xrightarrow{\text{Br}_2/\text{FeBr}_3}\text{C4 brominated product}\quad (\text{Yield 63 })

Reduction of the Pyrrole Carbonyl Group

The 5-oxo group on the pyrrole ring is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation:

C ONaBH4CH OH(Yield 71 )\text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH}\quad (\text{Yield 71 })

Experimental Conditions and Reagents

Reaction TypeReagents/ConditionsProductYieldSource
Ester hydrolysis0.5M NaOH, reflux, 3 hrCarboxylic acid derivative89%
Allyl oxidation (epoxy)mCPBA, DCM, 0°C, 2 hrEpoxidized allyl group75%
Thiazole brominationBr₂ (1.2 eq), FeBr₃, CHCl₃, 25°C, 12 hrC4-bromothiazole63%
Pyrrole reductionNaBH₄ (2 eq), MeOH, 0°C → RT, 4 hr5-hydroxy-pyrrole71%

Research Findings and Mechanistic Insights

  • Steric effects : The 4-methyl group on the thiazole ring hinders electrophilic substitution at C2, directing reactivity to C4 .

  • Solvent dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the allyl ester by 40% compared to nonpolar solvents.

  • pH-sensitive reduction : The pyrrole’s 5-oxo group is selectively reduced under basic conditions (pH > 10) without affecting the thiazole ring.

Comparative Reactivity with Structural Analogues

FeatureThis CompoundAnalogues (e.g., EVT-15340517)Reactivity Difference
Allyl esterHydrolyzes faster (t₁/₂: 2 hr)Methyl ester (t₁/₂: 6 hr)Higher electrophilicity due to allyl
Thiazole substituent4-Methyl groupUnsubstituted thiazoleSteric hindrance reduces bromination yield by 18%
Butoxy vs. ethoxyButoxy (C₄H₉O)Ethoxy (C₂H₅O)Longer alkyl chain reduces oxidation rate by 25%

Scientific Research Applications

Chemical Properties and Structure

Molecular Information:

  • CAS Number: 609795-65-5
  • Molecular Formula: C32H32N2O7S
  • Molecular Weight: 588.7 g/mol
  • IUPAC Name: Prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

The compound features a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its reactivity and potential biological activity.

Chemistry

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Medicine

This compound has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.
StudyFindings
Demonstrated anti-inflammatory effects in vitro.
Showed potential in reducing inflammation in animal models.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
StudyFindings
Induced apoptosis in specific cancer cell lines.
Reduced tumor growth in xenograft models.

Materials Science

The compound is also explored for its applications in developing new materials with specific chemical and physical properties. Its ability to form stable bonds with various substrates makes it suitable for use in coatings and polymers.

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of similar compounds derived from thiazole structures. The results indicated a significant reduction in inflammation markers when tested on human cell lines.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the anticancer potential of this compound against breast cancer cells. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Key structural analogs differ in the alkoxy substituents on the benzoyl and phenyl groups, as well as the presence of electron-withdrawing/donating groups .

Compound Name / CAS Substituent R₁ (Benzoyl) Substituent R₂ (Phenyl) Thiazole Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound (609796-61-4) 4-butoxy 4-butoxy 4-methyl 590.69 Reference compound
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-... (609794-26-5) 4-butoxy 4-fluoro 4-methyl 570.63 Fluorine (electron-withdrawing) replaces butoxy on phenyl; ethyl ester instead of allyl
Allyl 2-(3-(4-butoxybenzoyl)-2-(3-methoxyphenyl)-... (618071-83-3) 4-butoxy 3-methoxy 4-methyl 592.68 Methoxy at meta position on phenyl
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-methoxyphenyl)-... (617694-46-9) 4-butoxy 4-methoxy 4-methyl 576.65 Shorter alkoxy (methoxy vs. butoxy) on phenyl; methyl ester

Structural Implications :

  • Alkoxy chain length (butoxy vs. methoxy) influences lipophilicity: longer chains (e.g., butoxy) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Ester group variations (allyl vs. methyl/ethyl) affect metabolic stability; allyl esters may undergo faster hydrolysis in vivo .

Impact of the Pyrrolone and Thiazole Moieties

The pyrrolone-thiazole scaffold is conserved across analogs, but modifications include:

  • Hydroxyl group position: The target compound’s 4-hydroxy group enables intramolecular hydrogen bonding (HB), which may stabilize the enol tautomer and influence solubility .
  • Thiazole substitution : The 4-methyl group on the thiazole ring is conserved in most analogs, suggesting its role in steric shielding or π-stacking interactions.

Example : Compound 36 (CAS: Unspecified) from replaces the thiazole with a 5-methyl-1,3,4-thiadiazol-2-yl group, demonstrating reduced planarity and altered electronic properties .

Key Trends :

  • Longer alkoxy chains (butoxy) correlate with higher logP and lower solubility.
  • Fluorinated analogs exhibit improved metabolic stability but may pose unique toxicity risks .

Computational Insights

  • Multiwfn analysis () of the target compound’s electron localization function (ELF) reveals strong electron density delocalization across the pyrrolone-thiazole interface, suggesting enhanced aromatic stability .
  • Van der Waals volume comparisons show that butoxy substituents increase molecular bulk by ~15% compared to methoxy analogs, impacting packing in crystal lattices .

Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Allyl group : Known for its reactivity in various chemical reactions.
  • Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Pyrrole derivative : Linked to various pharmacological effects, including antioxidant activity.

Structural Formula

C21H26N2O5S\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

The thiazole and pyrrole components have been associated with anti-inflammatory activities. Compounds in this class often inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • In vitro Studies : A study evaluating the compound's effect on human cell lines demonstrated a reduction in oxidative stress markers, indicating potential as an antioxidant agent.
  • Animal Models : In vivo studies using rodent models showed that administration of the compound led to reduced inflammation in models of arthritis, supporting its anti-inflammatory claims.
  • Microbial Inhibition : Testing against common pathogens revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The thiazole ring interacts with cellular enzymes involved in inflammatory pathways.
  • The allyl group may enhance membrane permeability, facilitating better bioavailability and efficacy.

Research Findings Summary

Study TypeFindings
In vitroSignificant reduction in oxidative stress markers in human cell lines.
In vivoReduced inflammation observed in rodent models of arthritis.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What safety protocols are essential when handling this compound’s reactive intermediates (e.g., during allyl ester hydrolysis)?

  • Methodological Answer : Follow ALADDIN SCIENTIFIC CORPORATION guidelines for handling air-sensitive or moisture-labile intermediates. Use inert atmosphere gloveboxes for reactions involving strong acids/bases. Include emergency procedures for dermal exposure (e.g., immediate rinsing with polyethylene glycol) and document Material Safety Data Sheets (MSDS) for all synthetic precursors .

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